molecular formula C18H18FNO4 B2431074 [(3-fluoro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate CAS No. 1003540-40-6

[(3-fluoro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate

Cat. No.: B2431074
CAS No.: 1003540-40-6
M. Wt: 331.343
InChI Key: SPPUFRIFROIQIT-UHFFFAOYSA-N
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Description

[(3-fluoro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluoro-substituted aromatic amine and a methoxy-substituted aromatic ester, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

[(3-fluoro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature . Its effects would likely depend on the specific context in which it is used, such as the type of biological system or the presence of other compounds .

Safety and Hazards

The safety and hazards associated with this compound are not mentioned in the available literature . As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-fluoro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves multiple steps, including the formation of the amine and ester functionalities. One common method involves the reaction of 3-fluoro-4-methylaniline with an appropriate acylating agent to form the amide intermediate. This intermediate is then subjected to esterification with 3-methoxyphenylacetic acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(3-fluoro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Fluoro-4-methylphenyl)amino]methylphenol
  • Methyl 2-amino-2-(3-fluorophenyl)acetate
  • N-(3-Amino-4-methylphenyl)benzamide

Uniqueness

[(3-fluoro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is unique due to its specific combination of fluoro and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[2-(3-fluoro-4-methylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-12-6-7-14(10-16(12)19)20-17(21)11-24-18(22)9-13-4-3-5-15(8-13)23-2/h3-8,10H,9,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPUFRIFROIQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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